2-Azido-4,6-dicyanomethoxy-s-triazine
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Overview
Description
2-Azido-4,6-dicyanomethoxy-s-triazine is a nitrogen-rich compound belonging to the s-triazine family. This compound is known for its high energy content and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine typically involves the reaction of 2-chloro-4,6-dicyanomethoxy-s-triazine with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4,6-dicyanomethoxy-s-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form triazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reactions are performed under an inert atmosphere to prevent oxidation.
Cycloaddition Reactions: The reactions are carried out in the presence of a catalyst such as copper(I) iodide or ruthenium complexes
Major Products
Substitution Reactions: The major products are substituted triazines with various functional groups.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazole derivatives
Scientific Research Applications
2-Azido-4,6-dicyanomethoxy-s-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azido-4,6-dicyanomethoxy-s-triazine involves the transfer of the azido group to a substrate molecule. This process is facilitated by the formation of a reactive intermediate, which then undergoes nucleophilic attack by the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
2-Azido-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of cyano groups.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Contains azido groups at different positions and an amine group.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A more complex triazine derivative with multiple azido groups and nitro groups.
Uniqueness
2-Azido-4,6-dicyanomethoxy-s-triazine is unique due to its combination of azido and cyano groups, which impart high reactivity and stability. This makes it a versatile reagent in various chemical reactions and industrial applications .
Properties
CAS No. |
137522-81-7 |
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Molecular Formula |
C7H4N8O2 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C7H4N8O2/c8-1-3-16-6-11-5(14-15-10)12-7(13-6)17-4-2-9/h3-4H2 |
InChI Key |
PYGIKSXPFWWDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)OC1=NC(=NC(=N1)N=[N+]=[N-])OCC#N |
Origin of Product |
United States |
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